methyl (2Z)-2-cyano-3-(thiophen-3-yl)prop-2-enoate
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Description
Methyl (2Z)-2-cyano-3-(thiophen-3-yl)prop-2-enoate is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22. The purity is usually 95%.
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Scientific Research Applications
Crystal Packing and Nonhydrogen Bonding Interactions
Research highlights the significance of certain chemical structures such as methyl (2Z)-2-cyano-3-(thiophen-3-yl)prop-2-enoate in the formation of intricate crystal packing patterns in solid-state structures. A study by Zhang et al. (2011) discusses how related compounds utilize N⋯π and O⋯π interactions alongside hydrogen bonding to form unique crystal packing structures, such as zigzag double-ribbons and 1-D double-columns. These findings demonstrate the compound's potential in influencing molecular arrangement in solid-state chemistry (Zhang et al., 2011).
Photophysical Properties
Kim et al. (2021) explored the photophysical properties of related compounds, highlighting how modifications to the thiophenyl moiety can lead to distinct luminescence properties. This study indicates the compound's relevance in materials science, particularly in the design and synthesis of new materials with specific photophysical characteristics (Kim et al., 2021).
Structural Analysis and Characterization
The structural analysis and characterization of compounds similar to this compound provide insights into their molecular configurations and properties. A study by Johnson et al. (2006) detailed the crystalline structure, spectrometric identifications, and intramolecular interactions of a related compound, revealing its potential applications in chemical analysis and material science (Johnson et al., 2006).
Applications in Liquid Crystal Technology
Hegde et al. (2013) reported the use of prop-2-enoates derived from thiophen-3-yl for the photoalignment of nematic liquid crystals. The study indicates that the compound's derivatives can significantly influence the photoalignment properties of liquid crystals, making them valuable for applications in liquid crystal display (LCD) technology (Hegde et al., 2013).
Intramolecular Cyclization and Synthesis of Heterocyclic Systems
The compound and its derivatives are also notable in synthetic organic chemistry. Gimazetdinov et al. (2017) discussed the intramolecular cyclization of a related compound, which is significant in the synthesis of complex organic molecules. Additionally, Pizzioli et al. (1998) highlighted its use as a versatile synthon for the preparation of polyfunctional heterocyclic systems, underscoring its utility in creating a variety of biologically active compounds (Gimazetdinov et al., 2017); (Pizzioli et al., 1998).
Properties
IUPAC Name |
methyl (Z)-2-cyano-3-thiophen-3-ylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)8(5-10)4-7-2-3-13-6-7/h2-4,6H,1H3/b8-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWRETCASAWRII-YWEYNIOJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CSC=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CSC=C1)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.